molecular formula C13H11N3 B1624113 3-(1H-Benzo[d]imidazol-1-yl)aniline CAS No. 220495-45-4

3-(1H-Benzo[d]imidazol-1-yl)aniline

Katalognummer: B1624113
CAS-Nummer: 220495-45-4
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: WRFBYSCAYDYAEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Benzo[d]imidazol-1-yl)aniline is a heterocyclic compound that features both an imidazole and an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the benzimidazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d]imidazol-1-yl)aniline typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions to form the benzimidazole ring. Subsequent substitution reactions can introduce the aniline group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and selectivity. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-Benzo[d]imidazol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or aniline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitutions often involve alkyl halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-quinone derivatives, while reduction can produce various aniline derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has several applications in medicinal chemistry, primarily due to its biological significance:

  • Antiviral Activity : The benzimidazole core is present in many antiviral agents, particularly those targeting Hepatitis C Virus (HCV). Although the specific antiviral activity of 3-(1H-Benzo[d]imidazol-1-yl)aniline remains untested, its structural features suggest potential for further investigation in this area.
  • Cancer Treatment : Recent studies have highlighted derivatives of this compound as novel anti-cancer agents targeting proteins such as PRMT5. These compounds have shown promise in inhibiting cancer cell proliferation and could serve as lead compounds for further development .
  • Antioxidant and Antidiabetic Activities : Research has demonstrated that derivatives of benzimidazole exhibit antioxidant properties and can inhibit enzymes related to diabetes, such as α-amylase and α-glucosidase. In vitro studies have shown moderate to strong antioxidant activities for certain derivatives synthesized from this compound .

Case Study 1: Anticancer Activity

A study focused on the synthesis of benzimidazole urea derivatives from this compound demonstrated significant anticancer properties. Compounds derived from this synthesis showed effective inhibition against various cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Antioxidant Properties

Another research effort evaluated the antioxidant activities of several derivatives synthesized from this compound. The study employed multiple antioxidant assays (TAC, FRAP, DPPH-SA), revealing that certain derivatives displayed marked antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Wirkmechanismus

The mechanism of action of 3-(1H-Benzo[d]imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: A simpler structure lacking the aniline group, used widely in pharmaceuticals.

    2-(1H-Benzo[d]imidazol-2-yl)aniline: A positional isomer with different biological and chemical properties.

    1H-Benzimidazole-5-carboxylic acid: Another derivative with distinct applications in medicinal chemistry.

Uniqueness

3-(1H-Benzo[d]imidazol-1-yl)aniline is unique due to the combination of the benzimidazole and aniline moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for versatile applications and the potential for developing novel compounds with enhanced activity and selectivity.

Biologische Aktivität

3-(1H-Benzo[d]imidazol-1-yl)aniline, also known by its CAS number 220495-45-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to an aniline structure, which is crucial for its biological activity. The presence of nitrogen heterocycles like benzimidazole is known to enhance the pharmacological profile of compounds.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that derivatives of benzimidazole exhibit significant activity against various pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans

For instance, studies have shown that certain benzimidazole derivatives possess minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus, indicating potent antimicrobial properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Recent studies highlight that derivatives of this compound can inhibit cancer cell proliferation. For example, certain analogs have demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting effective anticancer activity comparable to established chemotherapeutics like doxorubicin .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of key enzymes : Many benzimidazole derivatives are known to act as inhibitors of enzymes involved in cancer progression and microbial resistance.
  • Interference with cellular signaling pathways : The compound may disrupt pathways critical for cell survival and replication in both microbial and cancerous cells.

Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives revealed that compounds with substitutions at specific positions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications could lead to improved efficacy against resistant strains .

Study 2: Anticancer Properties

In a recent investigation, a series of this compound derivatives were synthesized and tested against multiple human cancer cell lines. Results showed that several compounds significantly inhibited cell growth, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through further biochemical assays .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntimicrobialStaphylococcus aureus< 1 µg/mL
Escherichia coliNot specified
Candida albicansNot specified
AnticancerVarious human cancer cell linesIC50: 1.2 - 2.4 nM

Eigenschaften

IUPAC Name

3-(benzimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-4-3-5-11(8-10)16-9-15-12-6-1-2-7-13(12)16/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFBYSCAYDYAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416158
Record name 3-(1H-Benzo[d]imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220495-45-4
Record name 3-(1H-Benzo[d]imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reduction of 1-(3-nitrophenyl)benzimidazole (prepared by the method of M. A. Khan and J. B. Polya, J. Chem. Soc. (C), 1970:85-91) with Raney nickel as for Example 8, followed by chromatography on silica gel, eluting with EtOAc, gave Example 3 (71%), mp (EtOAc/hexane) 93-95° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
3-(1H-Benzo[d]imidazol-1-yl)aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.